N-(4-iodophenyl)-3,5-dimethoxybenzamide
Description
N-(4-Iodophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 4-iodophenylamine moiety. The iodine atom at the para position of the phenyl ring distinguishes it from other benzamide analogs, conferring unique electronic and steric properties. Its molecular formula is C₁₅H₁₄INO₃, with a molecular weight of 415.19 g/mol (calculated based on standard atomic weights). The dimethoxy groups enhance lipophilicity, which may influence blood-brain barrier permeability, while the iodine atom could facilitate radiolabeling or heavy-atom derivatization for crystallography.
Properties
Molecular Formula |
C15H14INO3 |
|---|---|
Molecular Weight |
383.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-13-7-10(8-14(9-13)20-2)15(18)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
CZZJDYMMFSDDIL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
Key Observations :
- Iodine vs. Chlorine/Nitro : The iodine atom in the target compound provides a larger atomic radius and higher molecular weight compared to chloro or nitro substituents. This may improve receptor binding via halogen bonding or enhance stability in vivo .
- Methoxy vs.
- Heterocyclic Modifications: Indenothiazole-based analogs (e.g., ) exhibit structural complexity that could improve selectivity for specific biological targets but may reduce synthetic accessibility.
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